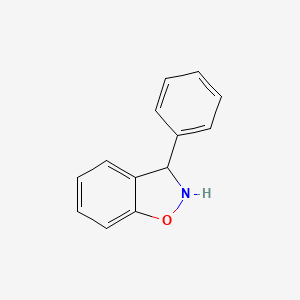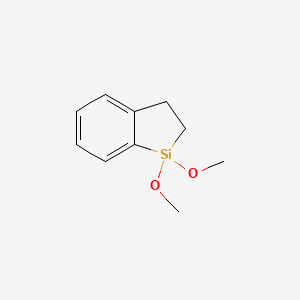
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is an organosilicon compound with the molecular formula C₁₀H₁₄O₂Si. It is a derivative of benzosilole, characterized by the presence of two methoxy groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole typically involves the reaction of benzosilole with methanol in the presence of a catalyst. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution of hydrogen atoms on the silicon atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where benzosilole and methanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-dihydroxy-2,3-dihydro-1H-1-benzosilole.
Reduction: Formation of 1,1-dihydrosilane-2,3-dihydro-1H-1-benzosilole.
Substitution: Formation of various substituted benzosilole derivatives depending on the substituent used.
Scientific Research Applications
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The silicon atom can also form bonds with other atoms, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Dihydroxy-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydroxyl groups instead of methoxy groups.
1,1-Dihydrosilane-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydrogen atoms instead of methoxy groups.
1,1-Dichloro-2,3-dihydro-1H-1-benzosilole: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and the ability to undergo various chemical transformations. These features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
144742-12-1 |
|---|---|
Molecular Formula |
C10H14O2Si |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1,1-dimethoxy-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14O2Si/c1-11-13(12-2)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
NJYKEYDHVAGQPW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(CCC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


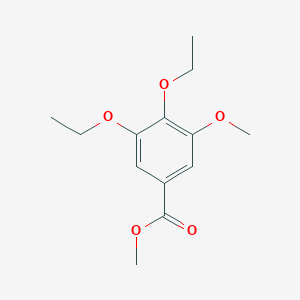
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
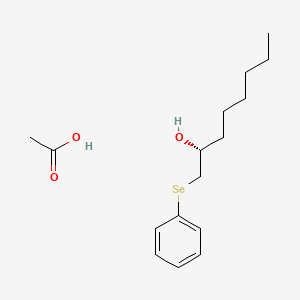
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
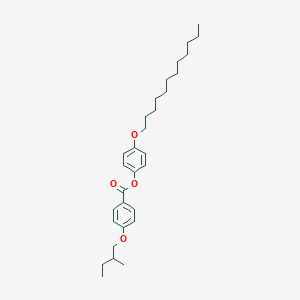
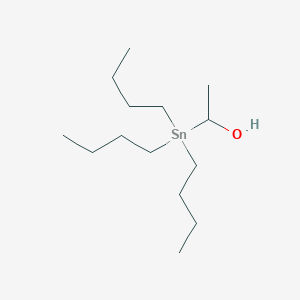
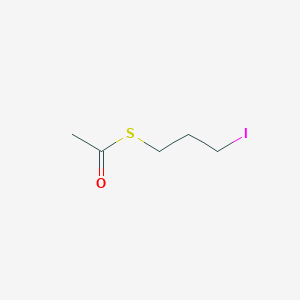
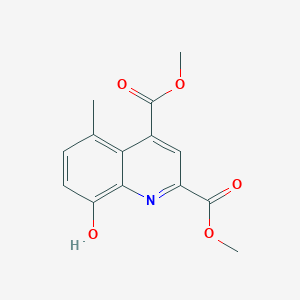
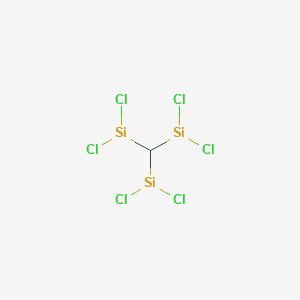
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
